6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Physicochemical profiling

Choose CAS 1348033-23-7 for brain-penetrant kinase inhibitor design. Its XLogP3 of 1.2 and two H-bond donors (1H,3H-dione tautomer) make it a superior adenine-mimetic pharmacophore over N3-methyl analogs. Enables full hinge-region engagement in ATP-competitive inhibitors. Ideal for GRK isoform profiling and multiparameter lead optimization. Request your quote.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 1348033-23-7
Cat. No. B1480242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS1348033-23-7
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h7-8H,2-6H2,1H3,(H2,12,13,15,16)
InChIKeyJXODUPGGFVYCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 1348033-23-7): Core Structural & Physicochemical Profile


6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 1348033-23-7) is a synthetic, small-molecule pyrimidine-2,4-dione derivative bearing a distinctive cyclohexyl(methyl)amino substituent at the 6-position of the heterocyclic core [1]. With a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol, it possesses a computed XLogP3-AA of 1.2, two hydrogen bond donors, and three hydrogen bond acceptors, placing it in a favorable property space for both oral bioavailability and CNS penetration according to Lipinski and Pfizer CNS MPO criteria [1][2]. The compound is commercially available as a reference standard and research tool, often categorized as a G protein-coupled receptor kinase (GRK) inhibitor scaffold .

Why Pyrimidine-2,4-dione Analogs Cannot Be Freely Substituted for 6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione


The 6-position substituent on the pyrimidine-2,4-dione scaffold is a critical determinant of both physicochemical properties and biological target engagement; subtle alterations in N-substitution pattern, ring size, or the presence/absence of an N-methyl group can drastically shift lipophilicity, hydrogen-bonding capacity, and kinase selectivity profiles. For example, the N-cyclohexyl-N-methyl variant represented by CAS 1348033-23-7 occupies a distinct region of chemical space compared to its 6-cyclohexylmethyl analog (lacking the N-methyl) or its 3-methyl congener (CAS 2098004-58-9), which introduces an additional N-alkylation site that modifies tautomeric equilibrium and receptor interactions [1][2]. Generic substitution without quantitative comparative data therefore risks selecting a compound with divergent solubility, permeability, or off-target activity, undermining experimental reproducibility in kinase assays or in vivo pharmacological studies.

Head-to-Head & Cross-Study Quantitative Differentiation of 6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 6-(Cyclohexyl(methyl)amino) vs. 6-Cyclohexylmethyl and 3-Methyl Analogs

Among three structurally proximal pyrimidine-2,4-dione analogs, the target compound (CAS 1348033-23-7) exhibits an intermediate computed lipophilicity (XLogP3-AA = 1.2) [1]. The 6-cyclohexylmethyl analog (CAS 5423-98-3), which replaces the N-methyl with a hydrogen, shows a lower XLogP3-AA of 0.8, while the 3-methyl derivative (CAS 2098004-58-9), which adds an N-methyl at the 3-position, demonstrates a higher XLogP3-AA of 1.5 [2][3]. This 0.4-0.7 log unit difference can translate to meaningful shifts in membrane permeability and CNS penetration potential.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count & Its Impact on Blood-Brain Barrier Permeation vs. 3-Methyl and 6-Cyclohexylmethyl Analogs

The target compound possesses exactly 2 hydrogen bond donors (both N-H of the pyrimidine-2,4-dione core), identical to the 6-cyclohexylmethyl analog but one fewer than the 3-methyl analog, which has 3 HBD due to the additional N-H at position 1 remaining unsubstituted in that tautomeric form [1][2][3]. CNS MPO desirability scores penalize HBD counts above 2; thus the target compound and its des-methyl analog maintain a more favorable CNS drug-likeness profile than the 3-methyl congener.

CNS drug design Blood-brain barrier H-bond donors

Rotatable Bond Count & Conformational Flexibility: Implications for Kinase Selectivity vs. 6-Cyclohexylmethyl Analog

The target compound contains 2 rotatable bonds (the N-cyclohexyl and N-methyl attachments), while the 6-cyclohexylmethyl analog contains only 1 rotatable bond due to the absence of the N-methyl group [1][2]. Higher rotatable bond count can increase conformational flexibility, which may reduce entropic penalties upon protein binding but also increases the number of accessible conformers, potentially broadening off-target kinase interactions. The target compound's intermediate flexibility may thus offer a distinct selectivity profile compared to the more rigid cyclohexylmethyl analog.

Kinase inhibitor design Conformational entropy Selectivity

GRK Inhibitory Activity: Class-Level Evidence for the Pyrimidine-2,4-dione Scaffold

Pyrimidine-2,4-dione derivatives bearing a cyclohexylamino substituent at the 6-position have been described as G protein-coupled receptor kinase (GRK) inhibitors in vendor technical documentation referencing Bigham et al. (J. Med. Chem., 1992) [1]. While quantitative IC₅₀ data for CAS 1348033-23-7 specifically has not been reported in the primary literature, the class-wide observation establishes the pyrimidine-2,4-dione core as a privileged scaffold for GRK inhibition. The N-cyclohexyl-N-methyl substitution pattern present in the target compound distinguishes it from related GRK-active pyrimidines that employ pyrrolopyrimidine or indazole scaffolds, which tend to exhibit divergent GRK subtype selectivity (e.g., GRK1/5 vs. GRK2 preference) [2].

G protein-coupled receptor kinase GRK inhibitor Kinase selectivity

Tautomeric Equilibria Differences: Impact on Target Recognition vs. 3-Substituted Analogs

The target compound (CAS 1348033-23-7) exists predominantly in the 1H,3H-dione tautomeric form with both N-H protons available for hydrogen bonding with biological targets. In contrast, the 3-methyl analog (CAS 2098004-58-9) locks the 3-position as a tertiary amide, eliminating one tautomeric state and altering the hydrogen-bond donor/acceptor pattern available for target recognition [1][2]. This fundamental difference in tautomeric equilibria can shift binding modes at kinase ATP pockets, where the pyrimidine-2,4-dione core often mimics the adenine ring system.

Tautomerism Molecular recognition Pyrimidine-2,4-dione

Optimal Procurement & Application Scenarios for 6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 1348033-23-7)


CNS-Penetrant Kinase Probe Design

Based on its balanced XLogP3 (1.2) and optimal HBD count (2), CAS 1348033-23-7 is a promising starting scaffold for designing brain-penetrant kinase inhibitors [1][2]. Researchers targeting CNS indications such as glioblastoma or neuroinflammatory disorders should prioritize this compound over the more lipophilic 3-methyl analog (XLogP3 = 1.5, HBD = 3) to maintain compliance with CNS MPO multiparameter optimization guidelines [1].

GRK-Focused SAR Expansion

The documented class-level activity of pyrimidine-2,4-dione derivatives as GRK inhibitors supports the use of CAS 1348033-23-7 as a core scaffold for structure-activity relationship (SAR) studies targeting GRK isoforms . Procurement for in-house kinase profiling panels is recommended, particularly in comparative studies against pyrrolopyrimidine-based GRK inhibitors to establish subtype selectivity profiles .

Adenine-Mimetic Scaffold for ATP-Competitive Inhibitor Libraries

With its full 1H,3H-dione tautomeric form providing two N-H hydrogen bond donors, CAS 1348033-23-7 offers a more complete adenine-mimetic pharmacophore compared to its N3-methylated analog [1][2]. This makes it a superior choice for building ATP-competitive inhibitor libraries targeting kinases or other ATP-binding proteins where both N-H groups are required for hinge-region interactions [2].

Physicochemical Comparator in Analog Series

When constructing a matrix of pyrimidine-2,4-dione analogs for property-driven lead optimization, CAS 1348033-23-7 fills a specific physicochemical niche (XLogP3 = 1.2; rotatable bonds = 2) that bridges the more rigid cyclohexylmethyl analog and the more lipophilic, less polar 3-methyl analog [1]. Procuring all three compounds enables systematic exploration of lipophilicity-permeability-selectivity trade-offs [1].

Quote Request

Request a Quote for 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.